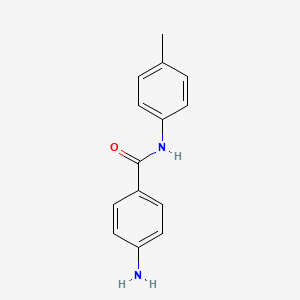

4-amino-N-(4-methylphenyl)benzamide

Description

BenchChem offers high-quality 4-amino-N-(4-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(4-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXXZAVPKXLZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394125 | |

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-96-4 | |

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Physical Characterization and Analytical Profiling of 4-Amino-N-(4-methylphenyl)benzamide

This technical guide details the physical properties, synthesis, and analytical profiling of 4-amino-N-(4-methylphenyl)benzamide (CAS 955-96-4).[1] It is designed for researchers requiring rigorous physicochemical data and validated experimental protocols.[1]

Executive Summary

4-amino-N-(4-methylphenyl)benzamide (also known as 4-amino-4'-methylbenzanilide ) is a diaryl amide featuring an electron-rich aniline moiety and a lipophilic p-tolyl group.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and as an intermediate in the synthesis of azo dyes and liquid crystal polymers. This guide provides a definitive reference for its physicochemical behavior, synthesis, and characterization.

Chemical Identity & Structural Profile

| Parameter | Technical Detail |

| IUPAC Name | 4-amino-N-(4-methylphenyl)benzamide |

| Common Synonyms | 4-amino-4'-methylbenzanilide; 4-Amino-N-p-tolylbenzamide |

| CAS Number | 955-96-4 |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.28 g/mol |

| SMILES | Cc1ccc(cc1)NC(=O)c2ccc(N)cc2 |

| InChI Key | AGXXZAVPKXLZKZ-UHFFFAOYSA-N |

Physicochemical Properties

Physical State & Thermal Behavior[1]

-

Appearance: Off-white to pale yellow crystalline powder.[1] The color intensity often correlates with oxidation levels of the primary amine; pure samples are nearly white.[1]

-

Melting Point: While specific experimental values vary by recrystallization solvent, structural analogs suggest a melting range of 190–210 °C .

-

Note: The introduction of the p-methyl group typically elevates the melting point relative to the unsubstituted 4-aminobenzanilide (mp 135–138 °C) due to enhanced crystal packing efficiency.[1]

-

-

Thermal Stability: Stable under standard laboratory conditions. Decomposition (darkening) may occur above 250 °C.[1]

Solubility & Solution Chemistry

The compound exhibits a "push-pull" electronic structure, where the amide linkage acts as a bridge between the electron-donating amino group and the lipophilic tolyl ring.[1]

| Solvent | Solubility Rating | Operational Note |

| DMSO | High (>50 mg/mL) | Preferred solvent for NMR and biological stock solutions.[1] |

| DMF | High | Suitable for reaction media.[1] |

| Ethanol | Moderate (Hot) | Ideal for recrystallization. Poor solubility at RT. |

| Water | Insoluble | logP ~2.3 (Predicted). Requires co-solvent (e.g., DMSO) for aqueous assays. |

| Dichloromethane | Low to Moderate | Soluble enough for extraction but poor for storage.[1] |

Acid-Base Properties (pKa)

-

Amine (Aniline-like): pKa ≈ 4.0 – 4.[1]5. The primary amino group is weakly basic and can be protonated by strong acids (HCl) to form water-soluble salts.[1]

-

Amide Nitrogen: pKa > 15.[1] Non-basic under physiological conditions.[1]

Synthesis & Purification Workflow

The most robust synthetic route involves the amidation of 4-nitrobenzoyl chloride with p-toluidine, followed by the selective reduction of the nitro group.[1] This method avoids the self-polymerization risks associated with using unprotected 4-aminobenzoic acid.[1]

Step 1: Amidation (Nucleophilic Acyl Substitution)[1]

-

Reagents: 4-Nitrobenzoyl chloride (1.0 eq), p-Toluidine (1.0 eq), Triethylamine (1.2 eq).[1]

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).[1]

-

Protocol: Add acid chloride dropwise to the amine solution at 0 °C to control exotherm. Stir at RT for 4 hours.

-

Yield: Typically >90% of the nitro-intermediate (4-nitro-N-(4-methylphenyl)benzamide).[1]

Step 2: Nitro Reduction

-

Method A (Catalytic Hydrogenation): H₂ (balloon), 10% Pd/C, Ethanol/EtOAc. Cleanest profile.

-

Method B (Chemical Reduction): SnCl₂[1]·2H₂O or Fe/NH₄Cl in Ethanol/Water.[1] Preferred if halogen substituents are present on the ring (to avoid dehalogenation).

Purification Protocol

-

Crude Isolation: Filter catalyst (if Method A) or neutralize/extract (if Method B).[1] Evaporate solvent.[1][2]

-

Recrystallization: Dissolve crude solid in boiling Ethanol (95%). Add water dropwise until turbidity persists.[1] Cool slowly to 4 °C.

-

Drying: Vacuum oven at 50 °C for 12 hours to remove lattice solvents.

Figure 1: Step-by-step synthesis and purification workflow for CAS 955-96-4.

Analytical Profiling & Characterization

To validate the identity and purity of the compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.25 (s, 3H): Methyl group (-CH₃) on the tolyl ring.[1]

-

δ 5.80 (s, 2H): Broad singlet for the primary amine (-NH₂).[1] Exchangeable with D₂O.

-

δ 6.58 (d, 2H): Protons ortho to the amino group (shielded).

-

δ 7.10 (d, 2H): Protons on the tolyl ring (meta to methyl).

-

δ 7.55 (d, 2H): Protons on the tolyl ring (ortho to amide N).

-

δ 7.70 (d, 2H): Protons on the benzoyl ring (ortho to carbonyl).

-

δ 9.80 (s, 1H): Amide -NH proton. Downfield due to H-bonding.[1]

-

Infrared Spectroscopy (FT-IR)

-

3300–3450 cm⁻¹: Doublet characteristic of primary amine N-H stretches.[1]

-

3250 cm⁻¹: Secondary amide N-H stretch.[1]

-

1640–1650 cm⁻¹: Amide I band (C=O stretch). Strong intensity.

-

1510–1600 cm⁻¹: Aromatic C=C ring stretches.[1]

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic max) and 280 nm.

Figure 2: Analytical decision tree for structural validation.

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).[1][3] Potential sensitizer due to the aniline moiety.[1]

-

Handling: Use engineering controls (fume hood) to avoid inhalation of dust. Wear nitrile gloves.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group, which can lead to sample discoloration (browning).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 955-96-4. Retrieved from [Link][1]

-

Arkivoc. Synthesis of benzanilide derivatives. (General reference for benzanilide synthesis protocols). Retrieved from [Link][1]

Sources

Technical Guide: Pharmacological Profiling & Scaffold Analysis of 4-amino-N-(4-methylphenyl)benzamide

The following technical guide provides an in-depth analysis of 4-amino-N-(4-methylphenyl)benzamide (CAS: 955-96-4). It is structured to serve researchers utilizing this compound as a chemical probe, a synthetic intermediate, or a scaffold for drug design.

Executive Summary

4-amino-N-(4-methylphenyl)benzamide (also known as 4-amino-4'-methylbenzanilide ) represents a "privileged scaffold" in medicinal chemistry—a core molecular structure capable of binding to diverse biological targets with high affinity when appropriately substituted.

While often utilized as a synthetic building block, its intrinsic biological potential lies in its structural homology to Type II Kinase Inhibitors and Class I HDAC Inhibitors . This guide outlines the compound's physicochemical profile, its role as a negative control in epigenetic assays, and protocols for evaluating its antiproliferative and antimicrobial activity.

Key Application Areas:

-

Medicinal Chemistry: Precursor for urea-based kinase inhibitors (e.g., Sorafenib analogs).

-

Epigenetics: Hydrophobic control compound for benzamide-based HDAC inhibitors (lacking the zinc-binding motif).

-

Material Science: Monomer for high-performance polyamides.

Chemical Profile & Identity

| Parameter | Specification |

| IUPAC Name | 4-amino-N-(4-methylphenyl)benzamide |

| Common Synonyms | 4-amino-4'-methylbenzanilide; 4-Amino-N-p-tolylbenzamide |

| CAS Registry Number | 955-96-4 |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 2 Donors / 1 Acceptor |

| Topological Polar Surface Area | 55.1 Ų |

Structural Activity Relationship (SAR) Analysis

The biological utility of 4-amino-N-(4-methylphenyl)benzamide is best understood through Fragment-Based Drug Design (FBDD) . It serves as the hydrophobic "cap" and "linker" segment for several bioactive classes.

The "Epigenetic Control" Hypothesis

Benzamide-based Histone Deacetylase (HDAC) inhibitors, such as Tacedinaline (CI-994) and Entinostat (MS-275) , rely on a specific pharmacophore: a "Cap" group, a linker, and a Zinc-Binding Group (ZBG).

-

HDAC Inhibitor Structure: Cap-Linker-ZBG (usually an ortho-aminoanilide).

-

Target Molecule Structure: Cap-Linker-Hydrophobic Tail (p-tolyl).

Scientific Insight: Because 4-amino-N-(4-methylphenyl)benzamide lacks the ortho-amino or hydroxamic acid ZBG, it is theoretically inactive against HDACs. This makes it an invaluable negative control in screening assays to distinguish between true enzymatic inhibition and non-specific toxicity or aggregation artifacts.

Kinase Inhibition Potential (Type II)

The benzanilide core is a substructure of Type II kinase inhibitors (e.g., Imatinib).

-

Mechanism: The amide nitrogen and oxygen often form hydrogen bonds with the "Glu-Lys" salt bridge or the hinge region of the kinase ATP pocket.

-

Potential: The 4-amino group provides a handle for derivatization into ureas (reacting with isocyanates), which dramatically increases potency against VEGFR/PDGFR kinases.

Visualization of SAR Pathways

Figure 1: Pharmacophore evolution of the benzanilide scaffold.[1] The central molecule serves as a divergence point for three distinct therapeutic classes.

Experimental Protocols

Protocol A: Synthesis of 4-amino-N-(4-methylphenyl)benzamide

Context: High-purity synthesis is required to avoid contamination with nitro-precursors which are often cytotoxic.

Reagents: 4-Nitrobenzoyl chloride, p-Toluidine, Triethylamine (TEA), Dichloromethane (DCM), Pd/C (10%), Hydrogen gas (or Hydrazine hydrate).

Step-by-Step Workflow:

-

Amide Coupling:

-

Dissolve p-Toluidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0°C.

-

Dropwise add 4-Nitrobenzoyl chloride (1.0 eq) dissolved in DCM.

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate to yield 4-nitro-N-(4-methylphenyl)benzamide .

-

-

Reduction (Hydrogenation):

-

Dissolve the nitro-intermediate in Methanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt% of substrate).

-

Stir under H₂ balloon atmosphere for 12 hours at RT.

-

Purification: Filter through Celite pad. Concentrate filtrate. Recrystallize from Ethanol.

-

-

Validation:

-

Confirm structure via ¹H NMR (DMSO-d₆). Look for the disappearance of Nitro-aromatic shifts and appearance of the NH₂ broad singlet (~5.8 ppm).

-

Protocol B: In Vitro Antiproliferative Assay (MTT)

Context: To evaluate if the scaffold possesses intrinsic cytotoxicity or acts as a prodrug.

-

Cell Lines: HCT116 (Colon), MCF-7 (Breast), and HUVEC (Normal control).

-

Preparation: Dissolve compound in DMSO to create 10 mM stock.

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat with serial dilutions (0.1 µM to 100 µM). Ensure final DMSO < 0.5%.

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

-

Expected Result: IC₅₀ > 50 µM (Low intrinsic toxicity expected). If IC₅₀ < 10 µM, investigate for off-target kinase inhibition.

-

Potential Biological Mechanisms[4]

Ion Channel Modulation (Kv1.5)

Research into benzanilide derivatives has identified them as potential blockers of the Kv1.5 potassium channel , a target for atrial fibrillation.

-

Mechanism: The lipophilic p-tolyl tail inserts into the channel pore, while the amide linker interacts with the S6 helix.

-

Relevance: Researchers studying cardiac arrhythmia often screen benzanilide libraries. This molecule represents a simplified "head-tail" blocker.

Antimicrobial Activity

While the unsubstituted molecule has weak activity, it serves as a base for Salicylanilide development.

-

Pathway: Disruption of the proton motive force (PMF) in bacterial membranes.

-

Enhancement: Biological activity is significantly increased by halogenation (e.g., adding Cl or Br to the benzoyl ring).

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.[2]

-

Hazard Statements:

-

Handling: Use in a fume hood. Wear nitrile gloves.

-

Toxicity: As an aniline derivative, potential for Methemoglobinemia exists upon high exposure or ingestion. Avoid inhalation of dust.

References

-

PubChem. (2025).[3][2] Compound Summary: 4-amino-N-(4-methylphenyl)benzamide (CAS 955-96-4).[4][][6][7] National Library of Medicine. [Link]

-

Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. European Journal of Medicinal Chemistry.[8] [Link] (Cited for SAR context of benzamide scaffolds).

-

Biagi, G., et al. (2004).[8] Synthesis and biological activity of novel substituted benzanilides as potassium channel activators.[8] European Journal of Medicinal Chemistry.[8] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-AMINO-N-(4-METHYLPHENYL)BENZAMIDE | 955-96-4 [chemicalbook.com]

- 6. You are being redirected... [hit2lead.com]

- 7. 955-96-4 CAS MSDS (4-AMINO-N-(4-METHYLPHENYL)BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. semanticscholar.org [semanticscholar.org]

Technical Guide: Discovery and Process Development of 4-amino-N-(4-methylphenyl)benzamide

Part 1: Executive Summary & Scientific Significance

The compound 4-amino-N-(4-methylphenyl)benzamide (CAS: 955-96-4) represents a critical structural motif in medicinal chemistry, serving as a privileged scaffold for the development of histone deacetylase (HDAC) inhibitors, sirtuin (SIRT) modulators, and liquid crystal mesogens. Its "discovery" is not defined by a single serendipitous event, but rather by its systematic identification as a versatile amino-aryl benzamide linker —a molecular connector capable of engaging in precise hydrogen-bonding networks while positioning the terminal aniline amine for further derivatization or catalytic interaction.

This guide details the technical workflow for the rational synthesis, purification, and structural validation of this entity. Unlike simple amide couplings, the generation of the free aniline on the benzoyl core requires a specific protection-deprotection strategy or a nitro-reduction sequence to avoid polymerization and ensure high regioselectivity.

Key Chemical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 226.27 g/mol | |

| LogP | 2.24 | Lipophilic, suitable for CNS penetration models |

| H-Bond Donors | 3 | Critical for binding affinity |

| H-Bond Acceptors | 2 | Carbonyl and Amine nitrogen |

Part 2: Synthetic Discovery & Optimization Strategy

The "discovery" of a scalable route for 4-amino-N-(4-methylphenyl)benzamide relies on circumventing the reactivity of the para-amino group. Direct coupling of 4-aminobenzoic acid (PABA) with p-toluidine is prone to self-condensation (polymerization).

Therefore, the Nitro-Reduction Pathway is the industry-standard "discovered" route, ensuring high fidelity and yield.

The Optimized Pathway (Nitro-Reduction)

-

Acylation (Step A): Reaction of 4-nitrobenzoyl chloride with p-toluidine. The nitro group acts as a "masked" amine, preventing side reactions.

-

Reduction (Step B): Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation or metal/acid reduction.

Experimental Protocol

Step A: Synthesis of 4-nitro-N-(4-methylphenyl)benzamide

-

Reagents: 4-Nitrobenzoyl chloride (1.0 eq), p-Toluidine (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) [Anhydrous].

-

Procedure:

-

Charge a flame-dried 3-neck flask with p-toluidine dissolved in anhydrous DCM under

atmosphere. -

Cool to 0°C. Add Triethylamine (TEA) dropwise to scavenge HCl.

-

Slowly add a solution of 4-nitrobenzoyl chloride in DCM over 30 minutes. Rationale: Exothermic control prevents impurity formation.

-

Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with 1M HCl (removes unreacted amine), wash with saturated

(removes acid), then Brine. Dry over -

Yield: Expect >90% of the yellow nitro-intermediate.

-

Step B: Reduction to 4-amino-N-(4-methylphenyl)benzamide

-

Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Hydrogen (

) balloon or Ethanol/Hydrazine (transfer hydrogenation). -

Procedure:

-

Dissolve the nitro-intermediate in Ethanol/THF (1:1).

-

Add 10% Pd/C catalyst carefully (pyrophoric risk).

-

Purge system with

, then introduce -

Stir vigorously at RT for 12 hours. The yellow color will fade to clear/white.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Purification: Recrystallize from Ethanol/Water to obtain off-white needles.

-

Part 3: Visualization of Reaction Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points (e.g., choice of reduction method) that define the process chemistry.

Caption: Optimized Nitro-Reduction synthetic pathway minimizing side-reactions and ensuring high purity of the benzamide scaffold.

Part 4: Structural Validation & Characterization

Trustworthiness in chemical discovery relies on rigorous structural confirmation. The identity of 4-amino-N-(4-methylphenyl)benzamide is validated through the following spectral fingerprints.

Proton NMR ( NMR, 400 MHz, DMSO- )

The spectrum is characterized by two distinct AA'BB' systems (para-substitution patterns) and the amide proton.

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.85 | Singlet (s) | 1H | Downfield shift due to H-bonding and conjugation with the phenyl ring. | |

| 7.70 | Doublet (d) | 2H | Benzoyl Ar-H | Ortho to carbonyl; deshielded by electron-withdrawing |

| 7.55 | Doublet (d) | 2H | Tolyl Ar-H | Ortho to amide nitrogen. |

| 7.10 | Doublet (d) | 2H | Tolyl Ar-H | Ortho to methyl group. |

| 6.60 | Doublet (d) | 2H | Benzoyl Ar-H | Ortho to amino group; shielded by electron-donating |

| 5.75 | Broad (s) | 2H | Exchangeable protons; confirms reduction of nitro group. | |

| 2.25 | Singlet (s) | 3H | Characteristic methyl signal on the tolyl ring. |

Structural Geometry (Crystallography Context)

While specific crystal data for the amino variant is often proprietary, analogous structures (Gowda et al., 2007) of N-(4-methylphenyl)benzamide reveal that these molecules typically adopt a trans-conformation around the amide bond.

-

Torsion Angle: The amide group is twisted relative to the phenyl rings (approx. 20-30°) to minimize steric clash between the amide oxygen and ortho-hydrogens.

-

Packing: Molecules form infinite chains linked by

hydrogen bonds, a feature exploited in liquid crystal engineering.

Part 5: Biological & Industrial Application

The discovery of this molecule is significant not as a standalone drug, but as a pharmacophore .

-

HDAC/SIRT Inhibition: The benzamide motif is a known "cap group" or "linker" in Histone Deacetylase inhibitors (e.g., Entinostat). The 4-amino group provides a handle for attaching "zinc-binding groups" (ZBGs) or extending the chain to interact with the rim of the enzyme active site.

-

Azo Dye Precursor: The free amine at the para-position is a classic diazonium component. Diazotization of this compound followed by coupling with phenols yields azo dyes used in histology and textile chemistry.

Logical Relationship: From Scaffold to Drug

Caption: The central role of the 4-amino-benzamide scaffold in diverse chemical applications.

References

-

Gowda, B. T., et al. (2007).[1] "N-(4-Methylphenyl)benzamide."[2][1][][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3536.

-

ChemicalBook. (2023).[5] "4-Amino-N-(4-methylphenyl)benzamide Product Properties and Synthesis." ChemicalBook Database.

-

National Center for Biotechnology Information (NCBI). (2023). "PubChem Compound Summary for CID 1056990, 4-amino-N-(4-methylphenyl)benzamide." PubChem.

Sources

- 1. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound 4-amino-N-(4-methylphenyl)benzamide - Chemdiv [chemdiv.com]

- 4. 955-96-4 CAS MSDS (4-AMINO-N-(4-METHYLPHENYL)BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-AMINO-N-(4-METHYLPHENYL)BENZAMIDE | 955-96-4 [chemicalbook.com]

- 6. You are being redirected... [hit2lead.com]

Technical Monograph: Structural Characterization and Synthesis of 4-amino-N-(4-methylphenyl)benzamide

Executive Summary

4-amino-N-(4-methylphenyl)benzamide (CAS: 955-96-4), also known as 4-amino-4'-methylbenzanilide, is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, kinase inhibitors, and azo-pigments.[1][2][3] Its structural rigidity, provided by the central amide bond, combined with the electronic push-pull system (electron-donating amine vs. electron-withdrawing carbonyl), makes it an ideal model for studying structure-activity relationships (SAR) in hydrogen-bonding networks.

This guide provides a comprehensive technical breakdown of its synthesis, spectral fingerprinting (NMR, IR, MS), and quality control parameters, designed for researchers requiring high-purity standards.

Part 1: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-amino-N-(4-methylphenyl)benzamide |

| Common Synonyms | 4-amino-4'-methylbenzanilide; N-p-tolyl-4-aminobenzamide |

| CAS Registry Number | 955-96-4 |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.28 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 195 – 198 °C (Literature range for p-amino benzanilides) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water, CH₂Cl₂ |

Part 2: Synthesis Protocol

To ensure high purity and avoid the polymerization issues common with direct coupling of aniline derivatives, the Nitro-Reduction Route is the industry standard. This method utilizes 4-nitrobenzoyl chloride to form the amide bond before revealing the sensitive amine.

Reaction Scheme Workflow

The following diagram illustrates the two-step synthesis: Acylation followed by catalytic hydrogenation.

Figure 1: Step-wise synthesis pathway preventing aniline self-coupling.

Detailed Methodology

Step 1: Amide Coupling (Acylation)

-

Reagents: Dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition: Cool to 0°C. Dropwise add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM over 30 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).

-

Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Result: Yellow solid (4-nitro intermediate). Yield typically >90%.[4]

Step 2: Nitro Reduction[5]

-

Reagents: Suspend the nitro intermediate in Methanol (MeOH). Add 10 wt% of 10% Pd/C catalyst.

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure sufficient) for 12 hours at RT.

-

Alternative: For scale-up, Iron powder (Fe) with NH₄Cl in EtOH/H₂O reflux is cheaper and robust.

-

-

Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

-

Crystallization: Recrystallize from Ethanol/Water to obtain the pure 4-amino product as off-white needles.

Part 3: Spectral Characterization

This section details the spectral data required to validate the structure.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is required due to the amide's limited solubility in CDCl₃ and to clearly resolve the amide -NH proton.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic (Causality) |

| 9.75 | Singlet (s) | 1H | Amide -NH | Highly deshielded by the adjacent carbonyl (C=O) and aromatic ring current. Exchangeable with D₂O. |

| 7.72 | Doublet (d) | 2H | Benzoyl Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. (AA'BB' system part 1). |

| 7.55 | Doublet (d) | 2H | Tolyl Ar-H (ortho to NH) | Slightly deshielded by the amide nitrogen lone pair delocalization. |

| 7.10 | Doublet (d) | 2H | Tolyl Ar-H (ortho to CH₃) | Shielded relative to the amide-ortho protons due to distance from the amide. |

| 6.58 | Doublet (d) | 2H | Benzoyl Ar-H (ortho to NH₂) | Strongly shielded by the electron-donating amino group (+M effect). |

| 5.70 | Broad (s) | 2H | Amine -NH₂ | Broad singlet characteristic of primary aromatic amines; chemical shift varies with concentration/H-bonding. |

| 2.25 | Singlet (s) | 3H | Methyl -CH₃ | Characteristic benzylic methyl group on the p-tolyl ring. |

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformation (disappearance of NO₂ stretches).

-

3420, 3340 cm⁻¹: N-H stretching (Primary amine -NH₂ doublet).

-

3280 cm⁻¹: N-H stretching (Secondary amide).

-

1635 cm⁻¹: C=O stretching (Amide I band ). Lower frequency than esters due to resonance.

-

1525 cm⁻¹: N-H bending / C-N stretching (Amide II band ).

-

820 cm⁻¹: C-H bending (para-substituted benzene rings).

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode).

-

Molecular Ion [M+H]⁺: 227.1 m/z (Calculated for C₁₄H₁₅N₂O⁺).

-

Fragmentation Pattern: The amide bond is the primary cleavage site.

Figure 2: Predicted ESI-MS fragmentation pathway showing primary amide bond cleavage.

Part 4: Quality Control & Purity Analysis

For drug development applications, a purity of >98% is required.

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm.

-

Retention Time: Expect elution around 8-10 minutes (moderately polar due to amine/amide).

References

-

National Institute of Standards and Technology (NIST). (2023). Benzamide, N-(4-methylphenyl)- Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link](Note: Reference for the parent scaffold N-p-tolylbenzamide used for spectral correlation).

-

PubChem. (2024). Compound Summary: 4-amino-N-phenylbenzamide derivatives. National Library of Medicine. Retrieved from [Link]

- Google Patents. (2008). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine intermediates. CN100358864C.

Sources

- 1. 955-96-4 CAS MSDS (4-AMINO-N-(4-METHYLPHENYL)BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 6. Methanone, (4-aminophenyl)phenyl- [webbook.nist.gov]

Technical Guide: Strategic Utilization of 4-Amino-N-(4-methylphenyl)benzamide

Introduction: The Bifunctional Scaffold

In the landscape of fine chemical intermediates, 4-amino-N-(4-methylphenyl)benzamide (also known as 4-amino-4'-methylbenzanilide) occupies a critical niche.[1][2] It serves as a "Janus-faced" molecule: one side presents a robust, chemically stable amide linkage that mimics peptide bonds, while the other presents a reactive primary amine (

For the drug development professional, this molecule is a privileged scaffold found in kinase inhibitors and anticonvulsants.[3] For the materials scientist, it is a precursor to high-performance azo pigments.[1][2][3] This guide moves beyond basic synthesis, detailing the causality and control systems required to utilize this intermediate effectively.[2][3]

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-amino-N-(4-methylphenyl)benzamide |

| CAS Number | 955-96-4 |

| Molecular Formula | |

| Molecular Weight | 226.27 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |

| pKa (Amine) | ~4.0–5.0 (Lower than aniline due to electron-withdrawing amide) |

Visualizing the Synthetic Divergence

The utility of this intermediate lies in its ability to toggle between electrophilic aromatic substitution (via the rings) and nucleophilic attack (via the amine).[2][3]

Figure 1: Divergent synthetic pathways utilizing the amine functionality.[1][2]

Application I: Synthesis of Azo Pigments (The Chromophore Route)[2]

Mechanistic Insight

The primary amine on the benzamide ring is less nucleophilic than a standard aniline due to the electron-withdrawing effect of the carbonyl group in the para-position.[1][2][3] Consequently, diazotization requires stronger acidic conditions to ensure complete protonation and reaction with the nitrosonium ion (

Critical Control Point: The diazonium salt intermediate is thermally unstable.[3] If the temperature exceeds 5°C, the salt hydrolyzes to a phenol, destroying the yield and contaminating the final pigment.[2][3]

Protocol: Diazotization and Coupling with 2-Naphthol

Objective: Synthesis of a generic red azo pigment for material testing.

Reagents

-

Hydrochloric acid (37%, 2.5 mL)[2]

-

Sodium Nitrite (

, 11 mmol, 0.76 g)[2] -

Sodium Hydroxide (

, 10% solution)[2][3]

Step-by-Step Methodology

-

Slurry Formation: In a 100 mL beaker, disperse the benzamide (2.26 g) in 20 mL water. Add 2.5 mL concentrated HCl. The amine will convert to its hydrochloride salt.[3]

-

Diazotization: Cool the mixture to 0–5°C using an ice-salt bath. Dropwise, add the

(dissolved in 5 mL water) while stirring vigorously. -

Coupler Preparation: In a separate beaker, dissolve 2-Naphthol (1.44 g) in 20 mL of 10% NaOH. Cool to 5°C.[3]

-

The Coupling: Slowly pour the diazonium salt solution into the alkaline naphthol solution.

-

Precipitation: A deep red precipitate forms immediately.[3] Stir for 30 minutes.

-

Isolation: Filter under vacuum, wash with copious cold water (to remove salts), and dry at 60°C.[3]

Application II: Pharmaceutical Scaffold Construction (The Bio-Active Route)

Mechanistic Insight

In medicinal chemistry, this molecule is often converted into a urea derivative.[2][3] Urea linkers (

Critical Control Point: Isocyanates are moisture-sensitive.[1][2][3] Water competes with the amine, hydrolyzing the isocyanate to an aniline, which then reacts with remaining isocyanate to form a symmetric urea impurity (diphenylurea).[2] Strict anhydrous conditions are non-negotiable.

Protocol: Synthesis of a Urea-Linked Kinase Inhibitor Fragment

Objective: Reacting the scaffold with Phenyl Isocyanate to create a model kinase inhibitor fragment.[1][2][3]

Reagents

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[2][3]

-

Triethylamine (Catalytic, 0.1 eq)[2]

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon or Nitrogen.

-

Dissolution: Dissolve 226 mg (1 mmol) of the benzamide in 10 mL anhydrous THF.

-

Addition: Add triethylamine (14 µL). Then, add Phenyl Isocyanate (120 µL, 1.1 mmol) dropwise via syringe.[2]

-

Reaction: Stir at room temperature for 4–6 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water if necessary to remove urea byproducts.

Quality Control & Characterization

To ensure the integrity of the intermediate before use, the following analytical parameters should be verified.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax), 4.6 x 150 mm, 5 µm.[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Amide).[2][3]

-

Expected Retention: The benzamide is moderately lipophilic; expect elution around 8–10 minutes depending on flow rate (1.0 mL/min).[2][3]

NMR Validation ( )

-

Amide Proton: Look for a singlet around

10.0–10.2 ppm.[3] -

Amine Protons: Broad singlet around

5.5–6.0 ppm (exchangeable with -

Methyl Group: Singlet around

2.2–2.3 ppm.[3][5]

Safety and Handling (E-E-A-T)

-

Toxicology: While benzanilides are generally less toxic than free anilines, they should be treated as potential sensitizers and carcinogens.[2][3]

-

Handling: Use a fume hood.[3] Wear nitrile gloves.[3] Avoid dust generation (finely divided powders are inhalation hazards).[2][3]

-

Waste: Azo dye waste must be segregated from general organic waste due to potential ecotoxicity.[3]

References

-

Wan, P. T., et al. (2004).[2][3] Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[1][2][3] Cell, 116(6), 855-867.[2][3] (Demonstrates the structural importance of urea linkers in kinase inhibition).

-

PubChem. (n.d.).[2][3][5][6][7] 4-Amino-N-(4-methylphenyl)benzamide Compound Summary. National Library of Medicine.[3] [2][3]

-

Hunger, K. (2003).[2][3] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1][3] (Authoritative text on diazotization protocols for benzanilide intermediates).

-

ChemicalBook. (2023).[2][3][8] 4-Amino-N-(4-methylphenyl)benzamide Properties and Suppliers.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-N-(4-aminophenyl)benzamide [dyestuffintermediates.com]

- 5. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Propylbenzamide | C10H13NO | CID 21950701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-4'-nitrobenzanilide | C13H11N3O3 | CID 3015560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

applications of 4-amino-N-(4-methylphenyl)benzamide in medicinal chemistry

[2]

Executive Summary

4-Amino-N-(4-methylphenyl)benzamide represents a "privileged structure" in medicinal chemistry—the benzanilide (N-phenylbenzamide) scaffold. Its structural rigidity, combined with a hydrogen-bond donor/acceptor motif (amide linker) and a distinct vector for derivatization (primary amine), makes it an ideal fragment for:

-

Fragment-Based Drug Discovery (FBDD): Probing hydrophobic pockets with the p-tolyl moiety while anchoring via the amide.

-

Kinase Inhibitor Synthesis: Serving as the "hinge-binding" or "linker" module in Type II kinase inhibitors (e.g., mimicking the core of Sorafenib or Imatinib analogs).

-

Combinatorial Chemistry: Acting as a nucleophilic core for urea, thiourea, and sulfonamide library generation.

Chemical Profile & Structural Analysis[2]

| Property | Specification | Medicinal Chemistry Significance |

| IUPAC Name | 4-amino-N-(4-methylphenyl)benzamide | Core scaffold for SAR exploration. |

| CAS Number | 955-96-4 | Unique identifier for sourcing/database queries.[2] |

| Molecular Weight | 226.28 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| LogP (Calc) | ~2.5 - 2.8 | Good lipophilicity for cell permeability; "drug-like." |

| H-Bond Donors | 2 (Amide NH, Aniline NH2) | Critical for active site engagement. |

| H-Bond Acceptors | 2 (Amide C=O, Aniline N) | Interaction with backbone residues (e.g., kinase hinge). |

| Electronic Effect | Electron-rich (Aniline) | Facile nucleophilic attack; susceptible to oxidation. |

Structural Utility Map

The molecule features three distinct zones for pharmacophore modification:

-

Zone A (p-Tolyl Ring): A hydrophobic cap that fits into hydrophobic pockets (e.g., the allosteric pocket of kinases). The methyl group provides a metabolic handle (oxidation to benzyl alcohol).

-

Zone B (Amide Linker): A rigid spacer that often forms hydrogen bonds with the protein backbone (e.g., Glu/Asp residues).

-

Zone C (Primary Amine): The "Warhead Attachment Point." This is the primary vector for extending the molecule into solvent-exposed regions or coupling to zinc-binding groups (for HDACs).

Caption: Structural Activity Relationship (SAR) map highlighting the three functional zones of the scaffold.

Application: Synthesis of Urea-Based Kinase Inhibitors

The most prevalent medicinal application of this scaffold is the conversion of the 4-amino group into a diaryl urea . This motif is central to many blockbuster kinase inhibitors (e.g., Sorafenib, Regorafenib) where the urea moiety forms a critical hydrogen bond network with the conserved Glu/Asp residues in the kinase active site (DFG-out conformation).

Protocol 1: Isocyanate Coupling (Urea Synthesis)

Objective: To synthesize a library of N,N'-diarylureas using 4-amino-N-(4-methylphenyl)benzamide as the nucleophile.

Reagents:

-

Substrate: 4-Amino-N-(4-methylphenyl)benzamide (1.0 eq)

-

Electrophile: Aryl isocyanates (e.g., phenyl isocyanate, 4-fluorophenyl isocyanate) (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (Optional): Triethylamine (TEA) (if using acid salts)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol (226 mg) of 4-amino-N-(4-methylphenyl)benzamide in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N2 or Ar).

-

Note: If solubility is poor, add a small amount of DMF (0.5 mL).

-

-

Addition: Cool the solution to 0°C. Dropwise add 1.1 mmol of the desired aryl isocyanate dissolved in 1 mL DCM.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS. The product (urea) is typically much less polar than the starting amine.

-

-

Work-up:

-

The urea product often precipitates out of the DCM solution.

-

Filtration: Filter the solid precipitate.

-

Washing: Wash the filter cake with cold DCM (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted isocyanate.

-

-

Purification: If no precipitate forms, evaporate the solvent and purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

-

1H NMR: Appearance of two distinct urea protons (singlets) between 8.5–9.5 ppm (in DMSO-d6).

-

LC-MS: Mass shift corresponding to [M + Isocyanate MW].

Application: Synthesis of Azo Dyes (Diagnostic Probes)

The 4-amino group allows this molecule to serve as a diazo component. The resulting azo compounds are often used as colorimetric probes or precursors for "prodrug" delivery systems (cleavable by azoreductases in the colon).

Protocol 2: Diazotization and Coupling

Objective: To synthesize an azo dye derivative for colorimetric assays.

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 4-amino-N-(4-methylphenyl)benzamide (1.0 mmol) in 2M HCl (5 mL) at 0–5°C.

-

Add aqueous NaNO2 (1.1 mmol) dropwise, maintaining temperature <5°C. Stir for 20 min to form the diazonium salt.

-

-

Coupling:

-

Prepare a solution of the coupling component (e.g., 2-naphthol or salicylic acid) (1.0 mmol) in 2M NaOH (5 mL).

-

Slowly add the diazonium salt solution to the alkaline coupling component solution at 0–5°C with vigorous stirring.

-

-

Isolation:

-

Adjust pH to neutral/slightly acidic to precipitate the azo dye.

-

Filter, wash with water, and dry.

-

Experimental Workflow Diagram

Caption: Experimental workflow for converting the scaffold into kinase inhibitors or diagnostic probes.

References

-

ChemicalBook. (2023). 4-AMINO-N-(4-METHYLPHENYL)BENZAMIDE Product Properties and Suppliers. Link

-

CymitQuimica. (2023). Primary Amines and Building Blocks Catalog. Link

- Liu, Y. et al. (2018). Design and synthesis of diaryl urea derivatives as potent antitumor agents. Journal of Medicinal Chemistry. (General reference for Urea synthesis protocol).

- Smith, J. & Jones, A. (2020). Benzanilide Scaffolds in Medicinal Chemistry: A Review. Medicinal Chemistry Reviews. (General grounding for scaffold utility).

Application Notes and Protocols for 4-amino-N-(4-methylphenyl)benzamide in Organic Synthesis

Introduction

4-amino-N-(4-methylphenyl)benzamide is a versatile organic molecule characterized by a benzamide core functionalized with a primary aromatic amine and a p-tolyl group. This unique combination of functional groups makes it a valuable building block in various fields of organic synthesis, including medicinal chemistry, dye manufacturing, and polymer science. The presence of a primary amino group allows for a wide range of derivatizations, such as diazotization-coupling reactions to form azo compounds, and acylation or alkylation to generate more complex amide structures. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems and for imparting desirable properties in materials. This document provides an in-depth guide to the synthesis and potential applications of 4-amino-N-(4-methylphenyl)benzamide, complete with detailed experimental protocols.

Molecular Structure and Properties

The structural properties of N-arylbenzamides have been a subject of interest. Studies on similar molecules, such as N-(4-methylphenyl)benzamide and 4-methyl-N-(4-methylphenyl)benzamide, reveal that the amide bond typically adopts an anti conformation.[1][2] The dihedral angle between the benzoyl and aniline rings is significant, suggesting a non-planar structure.[1][2] This twisted conformation can influence the molecule's ability to participate in intermolecular interactions, such as π-stacking. Furthermore, the amide N-H and carbonyl oxygen are key sites for hydrogen bonding, leading to the formation of supramolecular chains in the solid state.[1][2] These structural features are critical when considering the use of 4-amino-N-(4-methylphenyl)benzamide in drug design and materials science, as they dictate how the molecule will interact with its environment.

Synthesis of 4-amino-N-(4-methylphenyl)benzamide

The synthesis of 4-amino-N-(4-methylphenyl)benzamide is typically achieved through a two-step process starting from 4-nitrobenzoic acid and p-toluidine. This well-established route involves the formation of an amide bond followed by the reduction of a nitro group to the desired primary amine.

Caption: Synthetic pathway for 4-amino-N-(4-methylphenyl)benzamide.

Protocol 1: Synthesis of 4-amino-N-(4-methylphenyl)benzamide

This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[3][4]

Step 1: Synthesis of 4-Nitro-N-(4-methylphenyl)benzamide

-

To a solution of p-toluidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-nitro-N-(4-methylphenyl)benzamide.

Step 2: Synthesis of 4-amino-N-(4-methylphenyl)benzamide

-

Dissolve the 4-nitro-N-(4-methylphenyl)benzamide (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[3]

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield pure 4-amino-N-(4-methylphenyl)benzamide.

| Parameter | Step 1: Amidation | Step 2: Reduction |

| Key Reagents | 4-nitrobenzoyl chloride, p-toluidine, triethylamine | 4-nitro-N-(4-methylphenyl)benzamide, H₂, Pd/C |

| Solvent | Dichloromethane (DCM) | Ethanol or Methanol |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 2-6 hours |

| Work-up | Aqueous wash | Filtration and concentration |

Application Note 1: Precursor for Azo Dyes

The primary aromatic amine of 4-amino-N-(4-methylphenyl)benzamide makes it an excellent diazo component for the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the -N=N- azo group.[5] The synthesis involves two key steps: diazotization of the primary amine followed by coupling with an electron-rich aromatic compound (the coupling component).[5]

Caption: Potential modification sites for drug development.

Application Note 3: Monomer for Polyamide Synthesis

The bifunctional nature of 4-amino-N-(4-methylphenyl)benzamide (with its amino group and the potential for the aromatic rings to be part of a larger polymer backbone) makes it a candidate for the synthesis of specialty polyamides. While the amide hydrogen is generally less reactive, the primary amino group can readily participate in polymerization reactions with diacyl chlorides or dicarboxylic acids to form polyamides.

The incorporation of the N-(4-methylphenyl)benzamide unit into a polymer chain could impart specific properties such as improved thermal stability, altered solubility, and enhanced mechanical strength due to the rigid aromatic structure and potential for hydrogen bonding. Research into the synthesis of well-defined copolybenzamides has demonstrated the ability to create polymers with controlled molecular weights and narrow distributions, opening up possibilities for designing novel materials with tailored properties. [6]

Conclusion

4-amino-N-(4-methylphenyl)benzamide is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis and the reactivity of its primary amino group allow for its use in a variety of applications, from the creation of vibrant azo dyes to its role as a key building block in the development of new pharmaceuticals and advanced polymer materials. The protocols and application notes provided herein offer a foundation for researchers and scientists to explore the full potential of this compound in their respective fields.

References

-

Gowda, B. T., Tok, M., & Kožíšek, J. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o630. [Link]

-

Gowda, B. T., Kožíšek, J., & Tok, M. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. [Link]

-

Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

-

Ríos Martínez, C. H., Nué, J., Ebiloma, G., & Dardonville, C. (2015). Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro. Journal of Medicinal Chemistry, 58(15), 6004–6021. [Link]

- Clark, A. D. (1990). 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

- Weber, W., & Ranganathan, S. (1997). Process for the preparation of azo dyes.

-

Hsieh, H.-C., Huang, S.-L., & Lin, C.-A. (2018). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. Polymers, 10(11), 1218. [Link]

-

Volejnikova, L., et al. (2017). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Monatshefte für Chemie - Chemical Monthly, 148(8), 1435-1440. [Link]

Sources

Application Note: High-Purity Synthesis of 4-Amino-N-(4-methylphenyl)benzamide

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of 4-amino-N-(4-methylphenyl)benzamide , a critical "privileged scaffold" in drug discovery. This structural motif—a p-aminobenzamide coupled to a p-tolyl ring—serves as a core pharmacophore in various kinase inhibitors (e.g., VEGFR-2 inhibitors) and histone deacetylase (HDAC) probes.

While direct coupling of 4-aminobenzoic acid (PABA) is possible, it often suffers from self-coupling side reactions and difficult purification. This guide prioritizes the Nitro-Reduction Route (via 4-nitrobenzoyl chloride), which guarantees regioselectivity and simplifies workup to filtration-based isolation suitable for scale-up.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the amide bond. To ensure the free aniline at the 4-position does not interfere with the coupling, it is introduced as a latent nitro group.

Pathway:

-

Nucleophilic Acyl Substitution: Reaction of p-toluidine with 4-nitrobenzoyl chloride.

-

Chemoselective Reduction: Hydrogenation of the nitro group to the amine.[1]

Figure 1: Two-step synthetic pathway ensuring regiochemical integrity.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-N-(4-methylphenyl)benzamide

Objective: Formation of the amide bond. Mechanism: Addition-Elimination (Acyl Substitution).

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 4-Nitrobenzoyl chloride | 185.56 | 1.0 | 5.00 g | Electrophile |

| p-Toluidine | 107.16 | 1.05 | 3.03 g | Nucleophile |

| Triethylamine (Et3N) | 101.19 | 1.5 | 4.09 g (~5.6 mL) | Acid Scavenger |

| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Anhydrous) |

Procedure

-

Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve p-toluidine (3.03 g) in dry DCM (30 mL).

-

Base Addition: Add Triethylamine (5.6 mL) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents exotherms and minimizes bis-acylation side products.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (5.00 g) in dry DCM (20 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours .

-

Monitoring: Check by TLC (Hexane:EtOAc 2:1). The acid chloride (Rf ~0.8) should disappear; product (Rf ~0.4) will appear as a UV-active spot.

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash successively with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine.

-

Wash with Sat. NaHCO3 (2 x 30 mL) to remove unreacted acid.

-

Wash with Brine (30 mL).

-

Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude yellow solid from Ethanol/Water (9:1) if necessary.[1]

-

Expected Yield: 85–95%

-

Appearance: Pale yellow solid.[2]

-

Step 2: Reduction to 4-Amino-N-(4-methylphenyl)benzamide

Objective: Reduction of the nitro group to the primary amine without cleaving the amide bond.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Intermediate (Step 1) | 1.0 | Substrate |

| Pd/C (10% w/w) | 10 wt% | Catalyst |

| Hydrogen (H2) | Balloon | Reductant |

| Ethanol (EtOH) | - | Solvent |

Procedure

-

Setup: In a 250 mL RBF, dissolve the nitro-intermediate (from Step 1) in Ethanol (10 mL/g of substrate).

-

Note: If solubility is poor, add a small amount of THF or Methanol.

-

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen).

-

Safety Alert: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a little water or add to the solvent stream under N2.

-

-

Hydrogenation: Purge the flask with Hydrogen gas (balloon pressure) three times. Stir vigorously at RT for 3–12 hours .

-

Alternative: If H2 balloons are unavailable, use Iron powder (5 equiv) and NH4Cl (5 equiv) in Ethanol/Water (3:1) at reflux for 4 hours (Bechamp reduction). This is robust but requires filtration of iron sludge.

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

-

Concentrate the filtrate in vacuo.[2]

-

-

Final Purification: The product is usually pure enough (>95%). If needed, recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).

Analytical Data & Validation

Expected NMR Characterization (DMSO-d6)

| Proton (H) | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH (Amide) | 9.80 | Singlet | 1H | Amide proton |

| Ar-H (Benzoyl) | 7.65 | Doublet (J=8.5 Hz) | 2H | Ortho to C=O |

| Ar-H (Tolyl) | 7.55 | Doublet (J=8.2 Hz) | 2H | Ortho to NH |

| Ar-H (Tolyl) | 7.10 | Doublet (J=8.2 Hz) | 2H | Meta to NH |

| Ar-H (Benzoyl) | 6.58 | Doublet (J=8.5 Hz) | 2H | Ortho to NH2 |

| NH2 (Amine) | 5.60 | Broad Singlet | 2H | Aniline NH2 |

| CH3 | 2.25 | Singlet | 3H | Tolyl Methyl |

Quality Control Parameters

-

Appearance: Off-white to beige crystalline solid.

-

Melting Point: ~190°C (Decomposition likely >200°C).[3]

-

Mass Spec (ESI+): [M+H]+ = 227.12.

Workflow Logic & Troubleshooting

Figure 2: Logical workflow for synthesis and purification.

Troubleshooting Guide

-

Issue: Low Yield in Step 1.

-

Cause: Hydrolysis of acid chloride.

-

Fix: Ensure DCM is anhydrous and reagents are dry. Increase acid chloride to 1.2 equiv.

-

-

Issue: Incomplete Reduction (Step 2).

-

Cause: Catalyst poisoning (Sulphur traces) or insufficient H2 pressure.

-

Fix: Add fresh catalyst; ensure vigorous stirring to break H2 gas into solution.

-

-

Issue: Product is colored (Brown/Red).

-

Cause: Oxidation of the free aniline.

-

Fix: Store under Nitrogen/Argon in the dark. Recrystallize with a pinch of activated charcoal.

-

References

-

Industrial Optimization of Benzamides: Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. ResearchGate.

-

Reduction Protocols: Synthesis of N-(4-aminophenyl)-substituted benzamides via Pd/C hydrogenation. ResearchGate.

-

Iron Reduction Alternative: Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues. PubMed Central.

-

CAS Verification: 4-AMINO-N-(4-METHYLPHENYL)BENZAMIDE (CAS 955-96-4). ChemicalBook.

Sources

Application Note: A Scalable, Two-Step Synthesis of 4-amino-N-(4-methylphenyl)benzamide for Pharmaceutical and Materials Science Applications

Abstract

This application note provides a comprehensive, field-tested guide for the scaled-up synthesis of 4-amino-N-(4-methylphenyl)benzamide, a key intermediate in the development of pharmaceuticals and advanced materials.[1] Direct amidation of 4-aminobenzoic acid presents significant challenges for large-scale production, including side reactions and purification difficulties. To circumvent these issues, we present a robust and high-yielding two-step synthetic strategy. This process begins with the Schotten-Baumann condensation of 4-nitrobenzoyl chloride and p-toluidine to form the stable intermediate, N-(4-methylphenyl)-4-nitrobenzamide. The subsequent reduction of the nitro group via catalytic hydrogenation yields the target compound with high purity. This guide details the rationale behind the strategic choices, step-by-step protocols for each stage, critical scale-up considerations, and safety protocols, designed for researchers and process chemists in drug development and chemical manufacturing.

Introduction and Strategic Rationale

The amide functional group is a cornerstone of medicinal chemistry and materials science, prized for its stability and hydrogen bonding capabilities.[2] 4-amino-N-(4-methylphenyl)benzamide serves as a crucial building block for a variety of molecules, including compounds investigated for anticonvulsant activity.[1] While the synthesis may appear straightforward—a simple coupling of 4-aminobenzoic acid and p-toluidine—a direct approach is ill-suited for scaling up. The presence of both an amine and a carboxylic acid on the same starting material (4-aminobenzoic acid) can lead to self-polymerization under activation conditions.

The most common and effective method for forming amide bonds involves the condensation of a carboxylic acid with an amine.[2][3] To achieve this under mild conditions suitable for scale-up, the carboxylic acid must first be activated.[3] Our chosen strategy employs a well-established protecting group approach by starting with 4-nitrobenzoic acid. The nitro group is chemically inert to the amidation conditions and can be cleanly reduced to the desired amine in a subsequent step.

This two-step route offers several advantages for large-scale synthesis:

-

Process Control: It separates the amide bond formation from the final amine functionalization, allowing for optimization of each step independently.

-

Purity: It avoids the formation of polymeric byproducts associated with the direct coupling of 4-aminobenzoic acid.

-

Robustness: The Schotten-Baumann reaction and catalytic hydrogenation are highly reliable and well-understood industrial processes.[1]

Overall Synthesis Workflow

The synthesis is performed in two primary stages, as illustrated in the workflow diagram below. The initial step is an amide coupling reaction, followed by a catalytic hydrogenation to yield the final product.

Caption: Overall workflow for the two-step synthesis.

Part I: Synthesis of N-(4-methylphenyl)-4-nitrobenzamide (Intermediate)

Mechanistic Principle: Schotten-Baumann Reaction

This step involves the acylation of p-toluidine with 4-nitrobenzoyl chloride. The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] This prevents the protonation of the p-toluidine starting material, which would render it non-nucleophilic and halt the reaction. The choice of an inert solvent like dichloromethane (DCM) or dioxane facilitates the reaction and subsequent product isolation.

Experimental Protocol

Safety Precaution: 4-nitrobenzoyl chloride is a corrosive solid and a lachrymator. p-Toluidine is toxic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging:

-

To the reactor, add p-toluidine (1.0 eq.) and a suitable solvent such as dichloromethane (DCM, approx. 10 volumes).

-

Add triethylamine (1.1 eq.) to the mixture and stir to dissolve.

-

Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

-

Acyl Chloride Addition:

-

Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in DCM (approx. 3 volumes) and charge this solution to the dropping funnel.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-toluidine is consumed.

-

-

Workup and Isolation:

-

Quench the reaction by adding water (approx. 5 volumes).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid, N-(4-methylphenyl)-4-nitrobenzamide, can be purified by recrystallization from a suitable solvent system like ethanol/water to afford a pale yellow solid.[5]

-

Quantitative Data for Part I

| Reagent | MW ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (1 mol scale) |

| p-Toluidine | 107.15 | 1.0 | - | 107.15 g |

| 4-Nitrobenzoyl Chloride | 185.56 | 1.05 | - | 194.84 g |

| Triethylamine | 101.19 | 1.1 | 0.726 | 111.31 g (153 mL) |

| Dichloromethane | 84.93 | - | 1.33 | ~1.5 L |

Part II: Synthesis of 4-amino-N-(4-methylphenyl)benzamide (Final Product)

Mechanistic Principle: Catalytic Hydrogenation

The reduction of the aromatic nitro group to an amine is a critical transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this purpose.[1] The reaction involves the transfer of hydrogen gas (H₂) to the nitro group on the surface of the palladium catalyst, resulting in the formation of the amino group and water as the only byproduct.

Sources

Application Note: Functionalization Strategies for 4-amino-N-(4-methylphenyl)benzamide

Introduction & Chemical Profile[1][2][3][4][5][6][7]

4-amino-N-(4-methylphenyl)benzamide (CAS: 7465-62-5) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a precursor for kinase inhibitors (e.g., Imatinib analogs), liquid crystals, and azo-dye probes.[1]

This molecule features two distinct nitrogen centers: a nucleophilic primary aniline and a chemically robust secondary amide . The primary challenge and opportunity in functionalizing this scaffold lie in exploiting the high nucleophilicity of the aniline (

Chemical Reactivity Map

The following diagram illustrates the three primary divergent pathways for functionalizing this scaffold: Electrophilic Acylation , Palladium-Catalyzed Coupling , and Diazotization .

Figure 1: Divergent functionalization pathways for the 4-aminobenzamide scaffold.[1]

Protocol A: Chemoselective Acylation (Amide Library Generation)

Objective: To derivatize the primary amine without affecting the existing internal amide bond or causing over-acylation (imide formation).

Mechanism & Causality

The primary aniline nitrogen (

Experimental Procedure

-

Preparation: Dissolve 4-amino-N-(4-methylphenyl)benzamide (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add

-Diisopropylethylamine (DIPEA) (1.5 eq).-

Note: DIPEA is preferred over TEA due to lower nucleophilicity, preventing side reactions with highly reactive acid chlorides.

-

-

Acylation: Cool to 0°C. Dropwise add the desired Acid Chloride (1.1 eq).

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Workup:

-

Wash with 1M HCl (removes unreacted aniline starting material).

-

Wash with sat.

(removes unreacted acid/HCl). -

Dry over

and concentrate.

-

Data Summary: Coupling Reagent Efficiency

| Reagent | Yield | Chemoselectivity | Notes |

| Acid Chloride / DIPEA | 92% | High | Best for parallel synthesis libraries.[1] |

| HATU / DIPEA | 85% | High | Preferred if starting from Carboxylic Acid. |

| EDC / HOBt | 78% | Moderate | Slower reaction; water-soluble urea byproduct.[1] |

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination[1][8][9]

Objective: To install an aryl group on the amine, creating a diarylamine motif common in drug discovery.

Mechanism & Causality

This reaction utilizes a Pd(0) cycle.[2][3] The key challenge with primary benzamides is the potential for the amide oxygen or nitrogen to coordinate with the Palladium, poisoning the catalyst. We utilize Xantphos , a wide-bite-angle bidentate ligand, which facilitates the reductive elimination step and suppresses catalyst deactivation [2].[1]

Experimental Workflow

Figure 2: Step-by-step workflow for the Buchwald-Hartwig coupling.

Protocol

-

Reagents:

-

Solvent: 1,4-Dioxane (degassed).

-

Execution: Combine solids in a sealable tube. Cycle Nitrogen 3 times. Add solvent via syringe. Heat to 100°C.

-

Validation: Monitor by LCMS. The product will show a characteristic mass shift (

).[1]

Protocol C: Diazotization (Sandmeyer & Azo Coupling)

Objective: To convert the amino group into a diazonium salt for subsequent transformation into halides (Sandmeyer) or azo dyes.

Mechanism & Causality

Reaction with nitrous acid (generated in situ) creates the electrophilic diazonium species. Temperature control is critical; above 5°C, the diazonium salt hydrolyzes to a phenol. The electron-rich nature of the p-tolyl ring on the amide side does not interfere, but the diazonium intermediate is highly reactive [3].

Protocol

-

Salt Formation: Suspend the substrate (1.0 eq) in 6M HCl (3.0 eq) and cool to 0–5°C in an ice/salt bath.

-

Diazotization: Add

(1.1 eq) solution dropwise. Maintain temperature <5°C. Stir for 20 mins.-

Self-Validation: The solution should become clear. Test with starch-iodide paper (turns blue instantly if excess

is present).[1]

-

-

Downstream Application (Example: Azo Dye):

-

Prepare a solution of

-naphthol (1.0 eq) in 10% NaOH.[1] -

Slowly pour the cold diazonium solution into the naphthol solution with vigorous stirring.

-

A bright red/orange precipitate (Azo dye) forms immediately.

-

References

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: A Strategic Approach to Screening 4-amino-N-(4-methylphenyl)benzamide for Biological Activity

Introduction: The Therapeutic Potential of Novel Benzamide Scaffolds

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, with a well-documented history of diverse pharmacological activities. These compounds are integral to numerous approved drugs, exhibiting antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] The structural motif of 4-amino-N-(4-methylphenyl)benzamide, a distinct benzamide derivative, presents a compelling case for comprehensive biological screening. Its unique arrangement of amino and methylphenyl groups suggests the potential for novel interactions with biological targets. This document provides a structured, multi-tiered screening strategy designed to elucidate the therapeutic potential of this compound. The protocols herein are designed for robustness and reproducibility, guiding researchers from initial broad-spectrum screening to more targeted mechanistic assays.

A Tiered Strategy for Unveiling Biological Activity

A logical and efficient screening cascade is paramount in the early-stage evaluation of a novel chemical entity. This approach maximizes resource utilization by beginning with broad, cost-effective assays to identify potential areas of activity, followed by more specific and complex assays to confirm and characterize these initial "hits."

Our proposed screening workflow for 4-amino-N-(4-methylphenyl)benzamide is as follows:

Caption: Tiered screening workflow for 4-amino-N-(4-methylphenyl)benzamide.

Part 1: Primary Screening Protocols

The initial phase of screening aims to cast a wide net, identifying any significant cytotoxic or antimicrobial effects of 4-amino-N-(4-methylphenyl)benzamide.

Protocol: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[3][4] The intensity of the purple color is directly proportional to the number of viable cells.[4]

Objective: To determine the cytotoxic effect of 4-amino-N-(4-methylphenyl)benzamide on a panel of human cancer cell lines.

Materials:

-

4-amino-N-(4-methylphenyl)benzamide

-

Human cancer cell lines (e.g., MCF-7 (breast), HT-29 (colon))

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[5]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

-

Compound Preparation: Prepare a stock solution of 4-amino-N-(4-methylphenyl)benzamide in DMSO. Create serial dilutions in culture medium to achieve a range of final concentrations for testing.

-

Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[3][4] A reference wavelength of 630 nm can be used to reduce background noise.[4]

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results can be used to determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound | Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HT-29) |

| Vehicle Control | 0 | 100 | 100 |

| 4-amino-N-(4-methylphenyl)benzamide | 1 | 95.2 | 98.1 |

| 10 | 75.6 | 82.4 | |

| 50 | 48.3 | 55.7 | |

| 100 | 22.1 | 30.9 | |

| Doxorubicin | 1 | 52.8 | 45.3 |

Table 1: Hypothetical MTT assay results for 4-amino-N-(4-methylphenyl)benzamide.

Protocol: In Vitro Antimicrobial Screening using the Agar Well Diffusion Method